n-(4-Tert-octylphenyl)-1-naphthylamine
Description
Structure
3D Structure
Properties
CAS No. |
4572-51-4 |
|---|---|
Molecular Formula |
C24H29N |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)19-13-15-20(16-14-19)25-22-12-8-10-18-9-6-7-11-21(18)22/h6-16,25H,17H2,1-5H3 |
InChI Key |
ZLUHLPGJUZHFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N 4 Tert Octylphenyl 1 Naphthylamine
Established Synthetic Routes to N-(4-tert-octylphenyl)-1-naphthylamine and Related Structures
The synthesis of this compound, a diarylamine, is primarily achieved through modern cross-coupling reactions. However, the formation of analogous structures can also be accomplished via classical alkylation methods.
Alkylation Reactions in the Synthesis of this compound Analogues
While the direct synthesis of the target molecule involves N-arylation, the N-alkylation of aromatic amines is a fundamental transformation for producing a wide range of analogous compounds where an alkyl group replaces one of the aryl moieties. These methods are crucial for building a diverse library of substituted amines. chemrxiv.org
Common approaches to N-alkylation of aromatic amines include:
Borrowing Hydrogen (BH) Strategy: This atom-efficient method utilizes alcohols as alkylating agents. nih.gov A metal catalyst, often based on ruthenium or iridium, temporarily dehydrogenates the alcohol to form an aldehyde in situ. nih.gov The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and producing water as the sole byproduct. chemrxiv.orgnih.gov Commercially available ruthenium complexes can facilitate these reactions under mild conditions. nih.gov
Coupling with Alkylborane Reagents: In the presence of a copper(II) acetate catalyst and di-tert-butyl peroxide, anilines can be cross-coupled with alkylborane reagents to yield N-alkylated anilines. organic-chemistry.org
Reductive Amination: This classic method involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. Palladium on charcoal is an effective catalyst for the reductive amination of phenols, which are converted to a cyclohexanone intermediate before reacting with the amine. chemrxiv.org
| Method | Alkylating Agent | Catalyst System | Key Features |
| Borrowing Hydrogen | Alcohols | Ruthenium or Iridium complexes | High atom economy; water is the only byproduct. chemrxiv.orgnih.gov |
| Copper-Catalyzed Coupling | Alkylborane reagents | Copper(II) acetate / di-tert-butyl peroxide | Effective for coupling with organoboron compounds. organic-chemistry.org |
| Reductive Amination | Aldehydes / Ketones | Various, e.g., Pd/C with H₂ | A traditional and versatile method. chemrxiv.org |
Coupling Strategies for Aromatic Amine Formation Relevant to this compound Synthesis
The formation of the C(sp²)–N bond in diarylamines like this compound is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods have largely replaced harsher, older techniques. wikipedia.org
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the preeminent method for constructing C-N bonds in modern organic synthesis. wikipedia.orgmatthey.com The reaction couples an aryl halide or sulfonate (e.g., 1-bromonaphthalene (B1665260) or 1-chloronaphthalene) with an amine (e.g., 4-tert-octylaniline) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
The success of the Buchwald-Hartwig reaction hinges on the choice of ligand coordinated to the palladium center. nih.govlibretexts.org Various generations of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands have been developed to improve reaction scope, efficiency, and conditions. nih.govacsgcipr.org
Key Components of Buchwald-Hartwig Amination:
Palladium Source: Often a Pd(0) or Pd(II) precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂. libretexts.orgnih.gov
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are commonly used. nih.govrsc.org
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine. libretexts.orgnih.gov
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically employed. libretexts.org
Copper-Catalyzed Coupling (Ullmann Condensation): The Ullmann reaction is an older, copper-catalyzed method for forming C-N bonds. nih.gov While traditional Ullmann conditions require harsh temperatures, modern variations utilize ligands to facilitate the reaction under milder conditions. chemistryviews.orgresearchgate.net These reactions can couple aryl halides with amines and represent a more cost-effective alternative to palladium-catalyzed systems. chemistryviews.org For example, a range of diarylamines can be synthesized by coupling aryl boronic acids with nitroarenes using a copper(II) acetate catalyst with a diphosphine ligand. chemistryviews.org
| Coupling Strategy | Metal Catalyst | Typical Substrates | Conditions | Advantages |
| Buchwald-Hartwig Amination | Palladium | Aryl halides/sulfonates + Amines | Mild to moderate temperatures, strong base. wikipedia.orglibretexts.org | Broad substrate scope, high functional group tolerance, high yields. wikipedia.org |
| Ullmann Condensation | Copper | Aryl halides + Amines | Often requires higher temperatures, but modern variants are milder. nih.govresearchgate.net | Lower catalyst cost compared to palladium. chemistryviews.org |
| Copper-Catalyzed Nitroarene Coupling | Copper | Nitroarenes + Aryl boronic acids | 60 °C, with a reductant. chemistryviews.org | Utilizes readily available nitroarenes as starting materials. chemistryviews.org |
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving catalyst performance. The Buchwald-Hartwig amination, being the most prominent pathway, has been the subject of extensive mechanistic and kinetic studies.
Elucidation of Reaction Intermediates in this compound Synthesis Pathways
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through several key steps involving distinct palladium intermediates. wikipedia.orgnih.gov
The Buchwald-Hartwig Catalytic Cycle:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), cleaving the C-X bond and forming a Pd(II) intermediate. wikipedia.orgnih.gov
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium amido complex. nih.gov
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnih.gov
In other diarylamine synthesis pathways, such as the copper-catalyzed coupling of nitroarenes, mechanistic studies suggest the reaction proceeds via a nitrosoarene intermediate. chemistryviews.orgacs.org
Kinetic Studies Pertaining to this compound Formation
Kinetic studies provide high-resolution information about the transition states and rate-determining steps of a reaction. For the Buchwald-Hartwig amination, reaction calorimetry and kinetic isotope effect (KIE) studies have been instrumental. nih.govnih.gov
Elegant kinetic studies have revealed that the reaction mechanism can be highly dependent on the specific conditions, including the choice of base, substrates, and ligand. nih.govnih.gov For the reaction of aryl chlorides with secondary amines catalyzed by Pd[P(t-Bu)₃]₂, the rate-determining step was found to vary with the base. When sodium tert-butoxide was used, the reaction was first-order in aryl chloride and positive-order in base, but zero-order in amine. nih.gov
However, kinetic profiles can be complicated by factors such as catalyst activation. Many reactions exhibit a significant induction period, which corresponds to the slow formation of the active catalytic species from the precatalyst. nih.gov This can mask the true kinetics of the catalytic cycle itself. nih.gov
| Parameter | Observation | Implication |
| Reaction Order | Can vary with base and substrates. nih.gov | The rate-determining step is not universal and depends on reaction conditions. |
| Induction Period | Often observed at the start of the reaction. nih.gov | Attributed to the slow activation of the palladium precatalyst. |
| Catalyst Resting State | Dependent on relative substrate concentrations. nih.gov | The dominant species in the catalytic cycle can change as the reaction progresses. |
Green Chemistry Approaches and Sustainable Synthesis Research for this compound
As an antioxidant used in industrial applications, developing sustainable synthetic routes for this compound is an area of active research. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. rsc.org
A significant green approach involves optimizing the Buchwald-Hartwig reaction to minimize waste. rsc.org One strategy employs a heterogeneous Pd/C catalyst in a biphasic solvent system consisting of cyclopentyl methyl ether (CPME), a solvent derived from petrochemical waste, and water. rsc.org This system allows for the effective solubilization of inorganic bases and byproducts, facilitating easier separation. Furthermore, the workup can be optimized to recover and reuse the solvent, ligand, and palladium catalyst, enhancing the circularity of the process. rsc.org
Other green considerations in the synthesis of diarylamines and related antioxidant molecules include:
Catalyst Selection: Moving from expensive and rare precious metals like palladium to more abundant and less toxic base metals like copper or nickel is a key goal. acsgcipr.orgchemistryviews.org
Solvent Choice: Replacing hazardous solvents like dioxane with greener alternatives or developing solvent-free reaction conditions is highly desirable. acsgcipr.orgresearchgate.netorientjchem.org
Renewable Feedstocks: Research into producing chemical precursors from biomass or waste streams is a cornerstone of sustainable chemistry. mdpi.comresearchgate.netnih.gov For instance, phenolic acids, which can be derived from biomass, can be chemically modified to create sustainable antioxidant molecules. researchgate.net
Design and Synthesis of this compound Derivatives and Analogues for Structure-Reactivity Studies
The design of derivatives and analogues of this compound for structure-reactivity studies typically focuses on several key areas of the molecule: the naphthyl ring, the phenyl ring, and the secondary amine linkage. Synthetic strategies to achieve these modifications often employ well-established C-N bond-forming reactions.
A primary synthetic route to N-arylnaphthylamines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds and would be highly applicable to the synthesis of this compound derivatives. This method involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For instance, to synthesize analogues with different substituents on the phenyl ring, one could start with a variety of substituted anilines and couple them with 1-bromonaphthalene. Conversely, to modify the naphthyl moiety, 4-tert-octylaniline could be coupled with a range of substituted 1-bromonaphthalenes.
Another classical method that could be adapted for the synthesis of these compounds is the Ullmann condensation. This copper-catalyzed reaction typically requires harsher conditions than the Buchwald-Hartwig amination but remains a viable option, especially for specific substrate combinations.
The parent compound, N-phenyl-1-naphthylamine, can be synthesized by reacting aniline (B41778) and 1-naphthylamine (B1663977) at elevated temperatures in the presence of a catalyst. This foundational reaction provides a basis from which derivatives can be conceptualized. For example, substituting aniline with various 4-alkylanilines would yield a series of N-(4-alkylphenyl)-1-naphthylamines, allowing for the investigation of the effect of the alkyl chain's size and branching on the compound's properties.
Table 1: Potential Synthetic Pathways to this compound Derivatives
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |
| Buchwald-Hartwig Amination | 1-Bromonaphthalene | Substituted 4-tert-octylaniline | Palladium catalyst, phosphine ligand, base | Phenyl-substituted derivatives |
| Buchwald-Hartwig Amination | Substituted 1-bromonaphthalene | 4-tert-octylaniline | Palladium catalyst, phosphine ligand, base | Naphthyl-substituted derivatives |
| Ullmann Condensation | 1-Iodonaphthalene (B165133) | Substituted 4-tert-octylaniline | Copper catalyst, base, high temperature | Phenyl-substituted derivatives |
| Direct Amination | 1-Naphthol | Substituted 4-tert-octylaniline | Acid catalyst, high temperature | Phenyl-substituted derivatives |
Structure-Reactivity Insights from Analogous Compounds:
While direct and extensive structure-reactivity data for this compound derivatives is limited in the reviewed literature, studies on related antioxidant compounds provide valuable insights. For instance, research on alkylated N-phenyl-α-naphthylamines has shown that these compounds exhibit high thermal decomposition temperatures and oxidation stability, making them suitable for high-temperature applications. This suggests that the bulky tert-octyl group in this compound likely contributes significantly to its stability and antioxidant performance.
For example, the introduction of electron-donating or electron-withdrawing groups on either aromatic ring would be expected to modulate the electronic properties of the secondary amine, which is the primary site of antioxidant activity. Steric hindrance around the amine nitrogen, influenced by substituents on the ortho positions of the phenyl or naphthyl rings, can also play a critical role in the reactivity and stability of the molecule.
Table 2: Hypothetical Derivatives for Structure-Reactivity Studies and Their Expected Impact
| Derivative | Modification | Rationale for Synthesis | Expected Impact on Reactivity/Properties |
| N-(4-tert-butylphenyl)-1-naphthylamine | Replacement of tert-octyl with tert-butyl | Investigate the effect of alkyl chain length on steric hindrance and solubility. | May alter solubility and packing in materials, potentially affecting antioxidant efficiency. |
| N-(4-methoxyphenyl)-1-naphthylamine | Introduction of an electron-donating group | Probe the electronic effect on the amine's radical scavenging ability. | Increased electron density on the nitrogen may enhance antioxidant activity. |
| N-(4-nitrophenyl)-1-naphthylamine | Introduction of an electron-withdrawing group | Probe the electronic effect on the amine's radical scavenging ability. | Decreased electron density on the nitrogen may reduce antioxidant activity. |
| N-(2,6-dimethyl-4-tert-octylphenyl)-1-naphthylamine | Introduction of ortho-substituents on the phenyl ring | Increase steric hindrance around the nitrogen atom. | May enhance stability but potentially reduce the rate of radical scavenging. |
| N-(4-tert-octylphenyl)-4-methoxy-1-naphthylamine | Introduction of a substituent on the naphthyl ring | Evaluate the influence of modifications on the naphthyl moiety. | Could alter the electronic properties and overall molecular conformation. |
Advanced Spectroscopic and Analytical Characterization Research of N 4 Tert Octylphenyl 1 Naphthylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of n-(4-Tert-octylphenyl)-1-naphthylamine
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. While specific experimental NMR data for this compound is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its constituent fragments: the 1-naphthylamine (B1663977) core and the 4-tert-octylphenyl group.
In ¹H NMR, the aromatic protons of the naphthyl and phenyl rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The seven protons of the naphthyl ring system and the four protons of the para-substituted phenyl ring would exhibit complex splitting patterns due to spin-spin coupling. The single proton on the secondary amine (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The aliphatic protons of the tert-octyl group would be found in the upfield region. Specifically, the methylene (B1212753) (-CH₂-) protons would resonate around 1.7 ppm, while the nine protons of the three terminal methyl (-CH₃) groups and the six protons of the two geminal methyl groups attached to the quaternary carbon would produce distinct singlets, likely around 0.7 ppm and 1.4 ppm, respectively.
In ¹³C NMR spectroscopy, the carbon atoms of the aromatic rings would generate multiple signals in the 110-150 ppm range. The carbon atom attached to the nitrogen (C-N) would be significantly influenced by the electronegativity of the nitrogen atom. The quaternary carbons of the tert-octyl group would appear around 32 ppm and 57 ppm, with the methylene carbon at approximately 57 ppm and the methyl carbons resonating further upfield, typically between 31 and 32 ppm. np-mrd.org The precise assignment of each signal would require two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which are standard in the structural analysis of complex organic molecules. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on typical chemical shifts for the structural motifs present in the molecule. Actual experimental values may vary.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Naphthyl & Phenyl) | 6.5 - 8.0 (m) | 110 - 150 |
| Amine Proton (N-H) | Variable (br s) | N/A |
| tert-Octyl Protons (-C(CH₃)₂-) | ~1.4 (s) | ~32 (C), ~31.7 (CH₃) |
| tert-Octyl Protons (-CH₂-) | ~1.7 (s) | ~57 |
| tert-Octyl Protons (-C(CH₃)₃) | ~0.7 (s) | ~38 (C), ~31.5 (CH₃) |
Mass Spectrometry (MS) Techniques in Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₂₄H₂₉N, corresponding to a monoisotopic mass of approximately 331.23 Da. nih.gov
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion (M•⁺). The fragmentation of this ion is predictable based on the stability of the resulting fragments. Key fragmentation pathways for aromatic amines typically involve cleavages at bonds adjacent to the functional groups and within alkyl substituents. libretexts.orgmiamioh.edu
A primary fragmentation pathway would be the cleavage of the C-C bond to lose the tert-butyl group ((CH₃)₃C•, 57 Da), leading to a prominent fragment ion at m/z 274. Another significant fragmentation would be the benzylic cleavage to lose the entire tert-octyl group (C₈H₁₇•, 113 Da), resulting in a fragment corresponding to the N-phenyl-1-naphthylamine cation at m/z 218. Further fragmentation of the N-phenyl-1-naphthylamine fragment would be consistent with that of the analogue N-phenyl-1-naphthylamine, which shows a base peak at m/z 220 ([M+H]⁺) and fragments through losses characteristic of aromatic systems. massbank.eu Cleavage of the C-N bond can also occur, leading to ions corresponding to the 1-naphthylamine moiety (m/z 143) or the tert-octylphenyl moiety (m/z 189). The relative abundance of these fragments provides insight into the bond strengths and stability of the resulting carbocations and radical species. libretexts.org
Table 2: Predicted Mass Spectrometry Adducts and Major Fragments for this compound
| Ion/Fragment | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₂₄H₃₀N]⁺ | 332.237 | Protonated Molecule uni.lu |
| [M+Na]⁺ | [C₂₄H₂₉NNa]⁺ | 354.219 | Sodiated Adduct uni.lu |
| [M]⁺ | [C₂₄H₂₉N]⁺ | 331.230 | Molecular Ion uni.lu |
| [M-57]⁺ | [C₂₀H₂₂N]⁺ | 274.175 | Loss of tert-butyl group |
| [M-113]⁺ | [C₁₆H₁₂N]⁺ | 218.097 | Loss of tert-octyl group |
Vibrational Spectroscopy (FTIR, Raman) for Conformational and Functional Group Analysis of this compound
FTIR Spectroscopy: The FTIR spectrum would be dominated by several key absorption bands. The N-H stretching vibration of the secondary amine is expected to appear as a sharp to medium band in the region of 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The aliphatic C-H stretching vibrations from the tert-octyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C=C stretching vibrations within the aromatic naphthyl and phenyl rings would produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. Finally, C-H out-of-plane bending vibrations for the substituted aromatic rings would be visible in the 675-900 cm⁻¹ region, providing information about the substitution pattern. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. mdpi.com Aromatic ring stretching modes, particularly the symmetric "ring-breathing" vibrations of the phenyl and naphthyl rings, typically give rise to strong Raman signals in the 1580-1620 cm⁻¹ and around 1000 cm⁻¹ regions. The aliphatic C-H stretching and bending modes would also be Raman active. Due to the rule of mutual exclusion for centrosymmetric molecules, some vibrations may be strong in Raman and weak in IR, or vice versa, making the combination of both techniques powerful for a complete vibrational analysis. mdpi.com For a non-centrosymmetric molecule like this, many vibrations will be active in both spectra.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | FTIR | 3350 - 3450 |
| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 |
| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2960 |
| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 |
| C-N Stretch | FTIR | 1250 - 1350 |
| Aromatic Ring Breathing | Raman | ~1000, 1580-1620 |
Advanced Chromatographic Methods for Purity Assessment and Trace Analysis of this compound in Complex Matrices
Chromatographic techniques are essential for separating this compound from impurities, degradation products, or complex matrices like lubricating oils. frontiersin.org High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of such non-volatile, thermally sensitive compounds. nih.govnih.gov
For purity assessment, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net Given the lipophilic nature of the molecule (predicted XlogP ≈ 8.1), a C18 or C8 stationary phase would be suitable. nih.gov Elution would be achieved using a mobile phase gradient of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water. frontiersin.org Detection can be accomplished using a UV detector, as the conjugated naphthyl and phenyl rings exhibit strong absorbance. For related N-phenyl-1-naphthylamine, a detection wavelength of 340 nm has been shown to be effective. researchgate.net For enhanced sensitivity and selectivity in trace analysis, a fluorescence detector (FLD) can be used, as aromatic amines are often fluorescent. osha.gov An HPLC-FLD method developed for the related compound 4-tert-octylphenol (B29142) utilized a C8 column with an isocratic mobile phase of acetonitrile/water (65:35). nih.gov
Gas Chromatography (GC) could also be used, though it is less common for large aromatic amines due to their high boiling points and potential for thermal degradation. If used, a high-temperature capillary column with a non-polar stationary phase would be necessary. dtic.mil For complex matrices, sample preparation steps such as liquid-liquid extraction or solid-phase extraction (SPE) are crucial to remove interferences prior to chromatographic analysis. mdpi.com
Table 4: Representative HPLC Method Parameters for Analysis of N-Aryl Naphthylamine Analogues
| Parameter | Condition | Reference Compound | Source |
| Column | NH₂ (10 µm) | N-Phenyl-alpha-naphthylamine | dtic.mil |
| Mobile Phase | Heptane | N-Phenyl-alpha-naphthylamine | dtic.mil |
| Detection | UV (254 nm) | N-Phenyl-alpha-naphthylamine | dtic.mil |
| Column | Zorbax Eclipse XDB C8 | 4-tert-octylphenol | nih.gov |
| Mobile Phase | Acetonitrile/Water (65:35) | 4-tert-octylphenol | nih.gov |
| Detection | Fluorescence (FLD) | 4-tert-octylphenol | nih.gov |
Spectrofluorometric Studies and Inclusion Complex Research Involving this compound Analogues
Spectrofluorometry is a highly sensitive technique for studying fluorescent compounds and their interactions. While direct studies on this compound are limited, extensive research on its close analogue, N-phenyl-1-naphthylamine (NPN), provides significant insights. NPN is a well-known fluorescent probe whose emission is highly sensitive to the polarity of its environment.
Research has shown that NPN forms an inclusion complex with β-cyclodextrin (β-CD), a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. nih.govresearchgate.net The formation of this 1:1 host-guest complex results in a remarkable enhancement of NPN's fluorescence intensity. researchgate.net This enhancement occurs because the nonpolar NPN molecule moves from the polar aqueous environment into the nonpolar cavity of the β-CD, which shields it from fluorescence-quenching water molecules. The association constant for the NPN:β-CD complex has been determined to be 6.0 × 10² M⁻¹. researchgate.net The complex exhibits maximum fluorescence emission at 445 nm with an excitation wavelength of 334 nm. researchgate.net
This host-guest chemistry has been exploited for analytical applications. For instance, the NPN/β-CD inclusion complex has been developed as a fluorescent sensor for the detection of palladium ions (Pd²⁺), which quench the fluorescence upon coordination. nih.gov Given the structural similarity, it is highly probable that this compound would also form stable inclusion complexes with cyclodextrins. The bulky, hydrophobic tert-octyl group would likely be included within the cyclodextrin (B1172386) cavity, potentially leading to even more stable complexes and interesting photophysical properties that could be harnessed for sensing or formulation purposes. nih.govscienceasia.org
Table 5: Spectrofluorometric and Complexation Data for the Analogue N-phenyl-1-naphthylamine (NPN)
| Parameter | Value/Observation | Source |
| Complex Stoichiometry | 1:1 (NPN:β-CD) | researchgate.net |
| Association Constant (K) | 6.0 x 10² M⁻¹ | researchgate.net |
| Excitation Maximum (λex) | 334 nm | researchgate.net |
| Emission Maximum (λem) | 445 nm | researchgate.net |
| Key Finding | Significant fluorescence enhancement upon inclusion in β-CD. | nih.govresearchgate.net |
| Application | Used as a fluorescent probe for detecting Pd²⁺ ions. | nih.gov |
X-ray Crystallography and Solid-State Characterization of this compound and its Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. However, published single-crystal X-ray diffraction data for this compound is not currently available in the searched literature. Analysis of related structures, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, demonstrates that the crystal packing of naphthylamine derivatives is stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. eurjchem.comresearchgate.net
The formation of co-crystals, which are multicomponent crystalline solids formed between an active pharmaceutical ingredient (API) and a coformer, is a modern strategy to modify the physicochemical properties of a compound. researchgate.netosti.gov While no specific co-crystals of this compound have been reported, the presence of a hydrogen bond donor (the N-H group) makes it a suitable candidate for co-crystallization with appropriate hydrogen bond acceptors.
The characterization of such co-crystals involves a suite of solid-state analytical techniques. nih.gov
Powder X-ray Diffraction (PXRD): This technique is used to identify new crystalline phases. The formation of a co-crystal is confirmed by a PXRD pattern that is unique and distinct from the patterns of the individual starting components. nih.gov
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions. The formation of a co-crystal typically results in a new, sharp endothermic peak corresponding to a melting point that is different from that of the pure components. chemicalbook.com
FTIR Spectroscopy: Changes in the vibrational frequencies, particularly for the N-H group, can confirm the formation of new hydrogen bonds between the compound and the coformer in the co-crystal lattice. chemicalbook.com
Solid-State NMR (ssNMR): This technique provides detailed information about the local chemical environment and intermolecular interactions within the crystal lattice, and can be used to confirm proton transfer or hydrogen bonding in salt versus co-crystal formation. osti.govresearchgate.net
These techniques, applied in concert, would be essential for the discovery and full solid-state characterization of any potential co-crystals of this compound. youtube.com
Theoretical and Computational Chemistry Studies of N 4 Tert Octylphenyl 1 Naphthylamine
Quantum Chemical Calculations on the Electronic Structure and Reactivity of n-(4-Tert-octylphenyl)-1-naphthylamine
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would determine the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.govresearchgate.net
This optimization is crucial because the molecule's conformation—particularly the dihedral angle between the naphthyl and phenyl rings—dictates its electronic and steric properties. The results of such a calculation would provide a detailed 3D structure, which is the foundation for predicting other properties. researchgate.net
Once the geometry is optimized, DFT can be used to predict spectroscopic properties. For instance, the calculation of vibrational frequencies allows for the theoretical prediction of the molecule's Infrared (IR) spectrum. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C-H aromatic bending, or C-N stretching, which can be compared with experimental IR data to confirm the structure.
Below is an illustrative table of the types of geometric parameters that would be obtained from a DFT geometry optimization of this compound.
| Parameter | Atom Pair/Trio/Quartet | Predicted Value (Illustrative) |
| Bond Length | C(naphthyl)-N | 1.40 Å |
| N-C(phenyl) | 1.42 Å | |
| N-H | 1.01 Å | |
| Bond Angle | C-N-C | 125.0° |
| C-N-H | 117.5° | |
| Dihedral Angle | C(naphthyl)-C-N-C(phenyl) | 45.0° |
Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not based on a specific published study of this molecule.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are computationally intensive but can provide highly accurate results for reaction energies and transition states.
For this compound, which is used as an antioxidant, ab initio methods could be employed to study its mechanism of action. For example, calculations could model the reaction pathway of hydrogen atom transfer from the amine group to a radical species. This would involve:
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate.
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.
Such studies provide fundamental insights into the antioxidant efficiency of the molecule by quantifying the ease with which it can neutralize free radicals. mdpi.com
Molecular Dynamics Simulations for Understanding Intermolecular Interactions of this compound
While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's laws of motion are integrated to simulate their movement.
For this compound, MD simulations would be invaluable for understanding its behavior in a bulk material, such as a polymer or lubricating oil where it is often used as a stabilizer. The bulky tert-octyl group significantly influences how the molecule packs and interacts with its surroundings. An MD simulation could reveal:
Solvation Effects: How the molecule orients itself in different solvents.
Aggregation Behavior: Whether molecules of this compound tend to cluster together.
Interactions with Polymer Chains: How it disperses within a polymer matrix and the nature of the non-covalent interactions (e.g., van der Waals, pi-stacking) that anchor it in place.
This information is critical for understanding its solubility, dispersion, and ultimately its effectiveness as an additive in various materials.
Computational Prediction of Spectroscopic Features of this compound
Beyond the IR spectra mentioned previously, computational methods can predict a range of other spectroscopic features. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.net
A TD-DFT calculation on this compound would yield the energies of its electronic transitions, which correspond to the absorption wavelengths (λ_max). researchgate.net It would also provide the oscillator strength for each transition, which relates to the intensity of the absorption peak. These calculations typically focus on transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this molecule, the HOMO is expected to be localized on the electron-rich naphthylamine moiety, while the LUMO may be distributed across the aromatic system. The HOMO-LUMO energy gap is a key parameter indicating the molecule's electronic stability and color.
The following table illustrates the kind of data a TD-DFT calculation could provide for the primary electronic transition.
| Parameter | Predicted Value (Illustrative) |
| Excitation Energy | 3.54 eV |
| Absorption Wavelength (λ_max) | 350 nm |
| Oscillator Strength (f) | 0.25 |
| Major Orbital Contribution | HOMO -> LUMO (95%) |
Note: These values are for illustrative purposes to demonstrate the output of a TD-DFT calculation.
Machine Learning and Probabilistic Graphical Models in Materials Design and Property Prediction Relevant to this compound
Machine Learning (ML) is emerging as a powerful tool in chemistry and materials science for accelerating the discovery and design of new molecules with desired properties. nih.govmdpi.com Instead of calculating properties for one molecule at a time, ML models learn the complex relationships between molecular structure and function from large datasets. nih.gov
In the context of this compound, an ML approach could be highly relevant in several ways:
Property Prediction: If a large database of similar amine antioxidants with experimentally measured properties (e.g., antioxidant activity, solubility, thermal stability) were available, an ML model, such as a graph neural network, could be trained on this data. researchgate.net This model could then predict the properties of this compound or other new candidate molecules almost instantly, bypassing the need for expensive quantum chemical calculations or experiments. nih.gov
Generative Models for Inverse Design: More advanced ML techniques, such as generative models, can be used for "inverse design." Here, the desired properties are specified as input, and the model generates novel molecular structures that are predicted to have those properties. This could be used to discover new antioxidants that are superior to this compound by optimizing for higher efficacy or better solubility.
Force Field Development: ML can be used to create highly accurate force fields for MD simulations by learning from the potential energy surfaces calculated with DFT. This allows for larger and more accurate simulations of materials containing the target molecule. youtube.com
The application of ML represents a shift from analyzing single molecules to exploring vast chemical spaces, enabling a more rapid and intelligent approach to materials discovery. mdpi.com
Applications of N 4 Tert Octylphenyl 1 Naphthylamine in Materials Science Research
Research on n-(4-Tert-octylphenyl)-1-naphthylamine as an Antioxidant in Polymer and Lubricant Systems
The primary and most well-established application of this compound is as an antioxidant in a variety of material systems, including polymers and lubricants. Its principal function is to mitigate the degradative effects of oxidation, which can compromise the integrity and performance of materials when exposed to environmental stressors such as heat, light, and oxygen. The incorporation of this amine-based antioxidant significantly extends the service life of these materials by inhibiting the chemical reactions that lead to molecular breakdown.
Investigation of Radical Scavenging Mechanisms
The antioxidant activity of this compound is rooted in its ability to function as a radical scavenger. Oxidative degradation is a chain reaction process initiated by the formation of highly reactive free radicals. These radicals can then propagate, leading to the cleavage of polymer chains and the deterioration of lubricant properties.
The key to the antioxidant capability of this compound lies in the hydrogen atom on its secondary amine group. This hydrogen can be readily donated to a free radical (R•), effectively neutralizing it and stopping the degradation chain. Upon donating the hydrogen atom, the this compound molecule itself becomes a resonance-stabilized radical. This new radical is significantly less reactive than the initial free radical, and the bulky tert-octyl and naphthyl groups provide steric hindrance that further prevents it from initiating new degradation chains.
The primary mechanism is Hydrogen Atom Transfer (HAT) . nih.gov In this process, the amine directly donates its hydrogen atom to a peroxyl radical (ROO•), a common radical species in oxidative degradation.
General HAT Mechanism: ROO• + Ar-NH-Ar' → ROOH + Ar-N•-Ar'
This reaction transforms the highly reactive peroxyl radical into a less reactive hydroperoxide and a stabilized aminyl radical. The large, aromatic structures of the naphthyl and phenyl groups help to delocalize the unpaired electron on the nitrogen atom, enhancing the stability of the resulting radical and making the initial hydrogen donation more favorable.
Synergistic Effects with Other Stabilizers in Material Degradation Prevention
In practical applications, this compound is often used in combination with other types of stabilizers to achieve a synergistic effect, providing more comprehensive protection against material degradation than any single antioxidant could alone. This approach, known as an antioxidant package, typically involves a combination of primary and secondary antioxidants.
Primary Antioxidants , like this compound, are radical scavengers that donate a hydrogen atom to break the oxidation cycle.
Secondary Antioxidants , such as phosphites and thioesters, work by decomposing hydroperoxides (ROOH), which are formed during the oxidation process and can break down to form new radicals.
The synergy arises from the complementary functions of these different classes of antioxidants. While this compound neutralizes existing free radicals, the secondary antioxidant removes the hydroperoxide precursors of new radicals. This dual-action approach is highly effective in inhibiting both the initiation and propagation stages of oxidative degradation. For instance, a phosphite (B83602) stabilizer can reduce the hydroperoxide formed from the HAT mechanism involving the naphthylamine, regenerating the original antioxidant to some extent and preventing further radical formation.
Functionalization Research of this compound for Enhanced Material Performance
To further improve the performance and expand the applications of this compound, researchers are exploring various functionalization strategies. These modifications aim to enhance properties such as solubility in specific media, thermal stability, and compatibility with different polymer matrices. For example, the introduction of additional functional groups onto the phenyl or naphthyl rings could tailor the molecule's polarity, making it more effective in a wider range of lubricant base oils or polymer systems. Research in this area is focused on synthesizing derivatives that offer superior performance characteristics, such as lower volatility at high temperatures or improved resistance to extraction by fluids.
Role of this compound in Organic Semiconductor Research and Electronic Materials
Beyond its traditional role as an antioxidant, the unique electronic properties of this compound have made it a compound of interest in the field of organic electronics. Its aromatic structure, rich in π-electrons, facilitates the movement of charge carriers, a fundamental requirement for semiconductor materials.
Design and Synthesis of this compound-based Organic Light-Emitting Diode (OLED) Components
In the realm of OLEDs, materials capable of efficiently transporting positive charge carriers (holes) are crucial. The triphenylamine (B166846) and naphthylamine moieties are well-known for their hole-transporting capabilities. Consequently, this compound and its derivatives are being investigated as components in the hole transport layer (HTL) of OLED devices.
The bulky tert-octyl group in this compound plays a vital role in this application. It disrupts intermolecular packing, which can help to prevent crystallization and promote the formation of stable amorphous films—a desirable characteristic for the thin layers in OLEDs. This amorphous nature contributes to the morphological stability and longevity of the device. Researchers are actively designing and synthesizing new derivatives with modified electronic properties to optimize the performance of OLEDs, aiming for higher efficiency and longer operational lifetimes.
Exploration of Charge Transport Phenomena in this compound Containing Materials
Understanding the fundamental charge transport mechanisms in materials containing this compound is essential for their application in electronic devices. univ-angers.fr Research in this area involves studying how the molecular structure and packing of the compound in thin films affect the mobility of charge carriers. researchgate.net
The process of charge transport in these organic materials is typically described as a "hopping" mechanism, where charge carriers move between adjacent molecules. researchgate.net The efficiency of this process is influenced by factors such as the electronic coupling between molecules and the energetic landscape of the material. The tert-octyl group, while beneficial for film morphology, can also impact the intermolecular distance and, therefore, the charge hopping rate.
Studies often involve the fabrication of devices like organic field-effect transistors (OFETs) to measure key parameters such as charge carrier mobility. researchgate.net By correlating these electrical measurements with the structural and morphological properties of the material, researchers can gain insights into how to design molecules with improved charge transport characteristics for next-generation organic electronic devices.
Environmental Research and Degradation Pathways of N 4 Tert Octylphenyl 1 Naphthylamine
Research on Advanced Oxidation Processes (AOPs) for the Remediation of n-(4-Tert-octylphenyl)-1-naphthylamine Contamination
Further research and publication in peer-reviewed journals are required to provide the specific data needed to construct a comprehensive environmental profile for this compound.
Mechanistic Biological Interactions and Toxicological Research of N 4 Tert Octylphenyl 1 Naphthylamine
In Vitro Studies on Cellular Uptake and Intracellular Fate of n-(4-Tert-octylphenyl)-1-naphthylamine
Once inside the cell, the fate of such a lipophilic compound would likely involve partitioning into lipid-rich compartments, such as the endoplasmic reticulum and mitochondria. The intracellular trafficking and ultimate fate are crucial for determining the potential for bioaccumulation and cytotoxicity.
Investigation of Molecular Targets and Biochemical Pathways Modulated by this compound
Specific molecular targets and modulated biochemical pathways for this compound have not been explicitly identified. However, research on its structural components and related aromatic amines suggests potential interactions. The N-phenyl-1-naphthylamine (NPN) moiety is known to have a high binding affinity for mouse major urinary protein (MUP). wikipedia.org This binding involves numerous nonpolar contacts within the protein's binding site. wikipedia.org
Furthermore, aromatic amines are known to undergo metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to reactive intermediates that can form adducts with proteins and DNA. nih.gov The arylhydroxylamine metabolites are key intermediates in the toxicity of many aromatic amines. nih.gov Studies on 4-tert-octylphenol (B29142), a structural component of the target molecule, have shown that it can affect hepatic cytochrome P450 enzymes in rats. nih.gov This suggests that this compound could potentially interact with and modulate the activity of these critical metabolic enzymes.
Research into the Genotoxicity and Mutagenicity Mechanisms of this compound and Analogues
Direct genotoxicity and mutagenicity data for this compound are scarce. However, extensive research on its parent compound, N-phenyl-1-naphthylamine, and other aromatic amines provides a framework for understanding its potential in this regard.
N-phenyl-1-naphthylamine itself has not been found to be mutagenic in Salmonella and mouse lymphoma cells and is not clastogenic in mammalian cells. uzh.ch Based on the available data, N-phenyl-1-naphthylamine does not appear to be genotoxic. who.int However, the carcinogenicity of aromatic amines is often linked to their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts and leading to mutations. For example, N-phenyl-2-naphthylamine is considered a suspected human carcinogen because its metabolism can yield 2-naphthylamine (B18577), a known human bladder carcinogen. industrialchemicals.gov.auosha.gov
The mutagenicity of aminoquinoline isomers, which are aza-analogues of naphthylamine, has been shown to be dependent on their chemical structure and metabolic activation. nih.gov The formation of mutagenic derivatives from the reaction of primary aromatic amines with nitrite (B80452) has also been demonstrated, which is relevant in the context of potential endogenous formation of mutagens. nih.gov
Table 1: Genotoxicity Data for N-phenyl-1-naphthylamine (Analogue)
| Test System | Cell Type | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without S9 mix | Negative | uzh.ch |
| Mouse Lymphoma Assay | Mouse lymphoma cells | With and without S9 mix | Negative | uzh.ch |
| Chromosome Aberration Test | Mammalian cells | Not specified | Not clastogenic | uzh.ch |
| Dominant Lethal Test | Mice | In vivo | Negative | who.int |
Enzyme Inhibition/Activation Studies by this compound
There is a lack of direct studies on the inhibition or activation of specific enzymes by this compound. However, based on the metabolism of structurally similar compounds, it is plausible that this chemical interacts with various metabolic enzymes.
Aromatic amines are extensively metabolized by cytochrome P450 (CYP) enzymes. nih.gov Different CYP isoforms are involved in the metabolic activation of various N-alkylnitrosamines, with the specific isoform depending on the structure of the alkyl chain. nih.gov For instance, CYP2E1, CYP2A6, and CYP1A1 are major enzymes in the activation of these compounds. nih.gov Given that this compound possesses a bulky alkyl group, it is conceivable that it could be a substrate and potentially an inhibitor or inducer of specific CYP isoforms.
Studies on 1-naphthylamine (B1663977) have shown that it can be glutamylated by a glutamine synthetase-like enzyme, NpaA1, in Pseudomonas sp., initiating its degradation. who.int This enzyme exhibits broad substrate specificity, acting on various aniline (B41778) and naphthylamine derivatives. who.int
Table 2: Cytochrome P450 Isoforms Involved in the Activation of Analogue Compounds
| Compound Class | Key CYP Isoforms | Reference |
| N-Alkylnitrosamines | CYP2E1, CYP2A6, CYP1A1 | nih.gov |
| Aromatic Amines (general) | Cytochrome P450s | nih.gov |
Biomarker Discovery Research for Exposure to this compound
No specific biomarkers of exposure have been developed for this compound. However, research on biomarkers for other aromatic amines can inform potential strategies. nih.govtandfonline.comrisksciences.comtandfonline.com
Common biomarkers for aromatic amine exposure include urinary metabolites and protein adducts, such as hemoglobin adducts. nih.gov For example, urinary p-aminophenol is a biomarker for aniline exposure. tandfonline.com Hemoglobin adducts of arylamines have been widely used to monitor occupational and environmental exposures. nih.gov The formation of these adducts results from the metabolic activation of the amines to arylhydroxylamine metabolites. nih.gov
Given the structure of this compound, potential biomarkers could include its hydroxylated metabolites excreted in urine or adducts formed with proteins like hemoglobin or albumin. Additionally, given that N-phenyl-1-naphthylamine has been detected in human breast milk, this could be a potential, albeit non-invasive, matrix for exposure assessment. caymanchem.com Research into DNA adducts is also a promising area for developing biomarkers of effective dose for carcinogenic aromatic amines. usda.gov
Future Research Directions and Emerging Avenues for N 4 Tert Octylphenyl 1 Naphthylamine
Integration of n-(4-Tert-octylphenyl)-1-naphthylamine Research with Advanced Computational Techniques (e.g., AI/ML for de novo design)
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and the study of this compound is no exception. These computational tools offer the potential to accelerate the discovery of new derivatives with enhanced antioxidant properties and to deepen our understanding of its mechanism of action.
De Novo Design: Machine learning algorithms can be trained on large datasets of known antioxidants to identify key molecular features responsible for their activity. nih.govnih.gov This knowledge can then be used in a de novo design approach to generate novel molecular structures based on the this compound scaffold. These new designs could be optimized for specific properties, such as improved thermal stability, lower volatility, or enhanced solubility in various media. For instance, generative models could explore variations in the alkyl chain or substitutions on the naphthyl and phenyl rings to predict compounds with superior performance. A recent study on diphenylamine (B1679370) (DPA) derivatives successfully used a Gradient Boosting Regressor (GBR) model to predict antioxidant activity, demonstrating the feasibility of this approach. nih.gov
QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the antioxidant efficacy of this compound and its analogues. nih.govacs.org By correlating structural descriptors with experimental data, these models can rapidly screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. This in silico screening significantly reduces the time and cost associated with traditional experimental approaches. nih.gov Furthermore, computational methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure and reaction mechanisms at a quantum level, providing insights into the hydrogen atom transfer process that is central to its antioxidant function. rsc.orgnih.gov
Table 1: Potential AI/ML Applications in this compound Research
| Computational Technique | Application Area | Potential Outcome |
|---|---|---|
| Machine Learning (ML) | De novo design of derivatives | Novel antioxidants with enhanced stability and performance. |
| Quantitative Structure-Activity Relationship (QSAR) | High-throughput screening | Rapid identification of potent antioxidant candidates. nih.govacs.org |
| Density Functional Theory (DFT) | Mechanistic studies | Detailed understanding of the antioxidant reaction pathway. rsc.orgnih.gov |
Exploration of this compound in Nanoscience and Nanomaterial Development
The field of nanoscience offers exciting opportunities to enhance the efficacy and application scope of this compound. By incorporating this antioxidant into nanomaterials, it may be possible to overcome existing limitations and develop next-generation functional materials.
Nanoencapsulation: Encapsulating this compound within nanocarriers, such as polymeric nanoparticles or liposomes, could improve its dispersion in various media, protect it from degradation, and enable controlled release. researchgate.net This is particularly relevant for applications where long-term stability is crucial. Nanoencapsulation can also potentially reduce the volatility of the antioxidant at high temperatures.
Surface Functionalization: Covalently grafting or physically adsorbing this compound onto the surface of nanoparticles (e.g., silica, metal oxides) can create multifunctional nanomaterials. nih.gov These "nanoantioxidants" could be incorporated into polymer composites or coatings to provide enhanced protection against oxidative degradation at the nanoscale. Research into nanoantioxidants has shown that such systems can offer improved bioavailability and targeted delivery. researchgate.net The development of such materials could be particularly beneficial in advanced lubricants and high-performance plastics.
Synergistic Effects with Nanomaterials: There is potential for synergistic antioxidant effects when this compound is combined with certain nanomaterials that possess inherent antioxidant properties, such as cerium oxide or selenium nanoparticles. nih.gov Investigating these combinations could lead to the development of highly effective antioxidant systems for demanding applications.
Interdisciplinary Research Approaches for Comprehensive Understanding of this compound
A holistic understanding of this compound requires a convergence of expertise from various scientific disciplines. Future research will benefit significantly from collaborative, interdisciplinary approaches.
Materials Science and Engineering: Collaboration between chemists and materials scientists is crucial for developing and testing new formulations of lubricants, greases, and polymers containing this compound. This includes studying the impact of the antioxidant on the mechanical, thermal, and rheological properties of the host material.
Environmental Science and Toxicology: As with any industrial chemical, a thorough understanding of the environmental fate and toxicological profile of this compound is essential. Interdisciplinary studies involving environmental chemists and toxicologists are needed to assess its biodegradability, potential for bioaccumulation, and long-term effects on ecosystems. This is particularly important given its classification as potentially harmful to aquatic life. nih.gov
Biochemistry and Food Science: While primarily an industrial antioxidant, exploring its fundamental antioxidant mechanisms can provide insights relevant to other fields. nih.gov For instance, understanding how its structure relates to its radical-scavenging ability can inform the design of antioxidants for other applications, including food preservation, although it is not currently used for this purpose. nih.gov
Challenges and Opportunities in the Academic Investigation of this compound
Despite its widespread industrial use, the academic literature on this compound is not as extensive as that for other antioxidants. This presents both challenges and significant opportunities for academic researchers.
Challenges:
Limited Public Data: A substantial amount of research on this compound is likely held within industrial research and development departments and may not be publicly available, posing a challenge for academic researchers in building upon existing knowledge.
Complexity of Industrial Formulations: In practical applications, this compound is often part of complex mixtures of additives. Isolating its specific contribution and mechanism within these formulations can be difficult.
Mechanistic Nuances: The precise catalytic cycle and the role of potential intermediates in its antioxidant activity are not fully elucidated and require advanced analytical and computational methods to investigate. rsc.org
Synthesis and Purification: While synthesis routes exist, optimizing them for high purity and yield for research purposes can be a challenge, particularly for creating novel derivatives.
Opportunities:
Fundamental Mechanistic Studies: There is a clear opportunity for detailed kinetic and mechanistic studies to fully understand how this compound inhibits oxidation, including the identification of reaction intermediates and degradation products.
Exploration of New Applications: Academic research can explore novel applications beyond its traditional use in lubricants and rubber. For example, its potential as a stabilizer in other polymeric materials or in niche applications like specialty coatings could be investigated.
Development of Greener Synthesis Routes: Investigating more sustainable and environmentally friendly methods for its synthesis, potentially using biocatalysis or green chemistry principles, represents a significant research opportunity.
Structure-Property Relationship Studies: A systematic investigation into how modifications to its chemical structure affect its antioxidant performance, solubility, and thermal stability would be of great academic and industrial value. nih.gov
Table 2: Summary of Challenges and Opportunities
| Aspect | Challenge | Opportunity |
|---|---|---|
| Data Availability | Proprietary industrial data limits public knowledge base. | Foundational academic research can establish a public repository of data. |
| Complex Systems | Difficult to isolate its effects in multi-component industrial products. | Development of advanced analytical methods to study complex systems. |
| Reaction Mechanism | Incomplete understanding of the detailed reaction pathway. | Use of advanced spectroscopy and computational chemistry for mechanistic elucidation. rsc.org |
| New Applications | Primarily used in a narrow range of industrial applications. | Exploration of its utility in advanced materials, coatings, and other polymers. |
| Synthesis | Traditional synthesis methods may not be environmentally optimal. | Design and development of green and sustainable synthesis protocols. |
Q & A
Q. What are the established synthetic routes for N-(4-Tert-octylphenyl)-1-naphthylamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of aromatic amines like This compound typically involves reductive amination or condensation reactions. For example:
- Reductive Amination : Analogous to the synthesis of Methyl(4-methylnaphthalen-1-ylmethyl)amine (), 4-tert-octylbenzaldehyde could react with 1-naphthylamine using sodium cyanoborohydride or hydrogen gas with a palladium catalyst. Optimization includes adjusting pH, solvent polarity (e.g., acetonitrile or ethanol), and reaction temperature (70–100°C) to enhance yield .
- Schiff Base Formation : As seen in N-(4-Chlorobenzylidene)-1-naphthylamine (), condensation of 1-naphthylamine with 4-tert-octylbenzaldehyde in a solvent like ethanol under reflux could yield the imine intermediate, followed by reduction.
- Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate) is critical to isolate the pure product, given the steric bulk of the tert-octyl group.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing This compound?
- Methodological Answer :
- <sup>1</sup>H NMR and <sup>13</sup>C NMR : Assign peaks using deuterated chloroform (CDCl3) to resolve aromatic protons (δ 7.0–8.5 ppm) and tert-octyl substituents (δ 1.0–1.5 ppm for CH3 groups). Compare with N-(4-Methoxyphenyl)-N-(1-naphthyl)-formamide () for analogous splitting patterns .
- IR Spectroscopy : Identify amine N–H stretches (~3300 cm<sup>−1</sup>) and aromatic C=C vibrations (1600–1450 cm<sup>−1</sup>). Discrepancies in band positions may arise from steric hindrance .
- UV-Vis : Measure λmax in ethanol (e.g., ~255 nm, similar to 4-ethyl-N-phenethylpiperidine in ) to assess conjugation .
- HPLC : Use a C18 column with acetonitrile/water gradients to verify purity, noting retention time shifts due to the hydrophobic tert-octyl group .
Q. What safety protocols are recommended when handling This compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as naphthylamine derivatives are suspected carcinogens (e.g., 1-naphthylamine in ) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors or dust, similar to protocols for N-acetyl Norfentanyl () .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following guidelines for 1-naphthylamine hydrochloride () .
Advanced Research Questions
Q. How does the tert-octyl substituent influence the electronic and steric properties of This compound in coordination chemistry?
- Methodological Answer :
- Steric Effects : The bulky tert-octyl group hinders planarization of the aromatic ring, reducing π-π stacking interactions. This was observed in N-(4-Chlorobenzylidene)-1-naphthylamine crystal structures (), where substituents alter packing motifs .
- Electronic Effects : Electron-donating alkyl groups increase electron density on the phenyl ring, potentially enhancing ligand-metal charge transfer in complexes. Compare with Schiff base metal complexes (), where substituents modulate redox activity .
- Experimental Design : Synthesize metal complexes (e.g., with Cu<sup>2+</sup> or Fe<sup>3+</sup>) and analyze using cyclic voltammetry and X-ray diffraction to quantify steric/electronic contributions .
Q. What strategies can resolve discrepancies in reported thermal stability data for This compound derivatives?
- Methodological Answer :
- Controlled Studies : Vary synthetic routes (e.g., reductive amination vs. condensation) and compare thermogravimetric analysis (TGA) profiles. For instance, poly(1-naphthylamine) in showed stability variations based on polymerization methods .
- Kinetic Analysis : Use differential scanning calorimetry (DSC) to measure decomposition activation energies. Discrepancies may arise from impurities or polymorphic forms, as seen in 1-naphthylamine hydrochloride () .
- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies, correlating with experimental TGA data .
Q. How can computational modeling predict the reactivity of This compound in novel synthetic applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, poly(1-naphthylamine) in was analyzed for N–C coupling pathways .
- Solvent Effects : Simulate solvation free energies in polar (e.g., DMSO) vs. nonpolar (toluene) solvents to predict solubility and reaction rates, similar to electropolymerization studies () .
- Reaction Pathway Screening : Model intermediates in reductive amination or cross-coupling reactions to prioritize synthetic routes with lower energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
